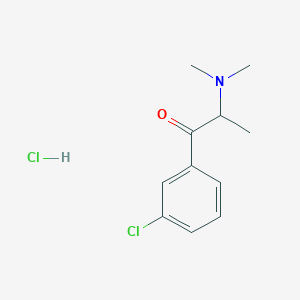

1-(3-chlorophenyl)-2-(dimethylamino)-1-propanone,monohydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-(dimethylamino)-1-propanone,monohydrochloride typically involves the reaction of m-chloropropiophenone with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorophenyl)-2-(dimethylamino)-1-propanone,monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and halogenated compounds .

Wissenschaftliche Forschungsanwendungen

1-(3-chlorophenyl)-2-(dimethylamino)-1-propanone,monohydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to produce various chemical compounds.

Biology: It is used in biochemical studies to understand the interactions between different molecules.

Medicine: It is used in pharmaceutical research to develop new drugs and understand their mechanisms of action.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-2-(dimethylamino)-1-propanone,monohydrochloride involves its interaction with specific molecular targets and pathways. It typically acts by binding to certain receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1-(3-chlorophenyl)-2-(dimethylamino)-1-propanone,monohydrochloride include:

- Dimethylamino-propiophenone Hydrochloride

- Dimethylamino-acetophenone Hydrochloride

- Dimethylamino-benzophenone Hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which includes a dimethylamino group and a m-chloropropiophenone moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific research applications that other similar compounds may not fulfill .

Biologische Aktivität

1-(3-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride, commonly referred to as 3-chloromethcathinone (3-CMC), is a synthetic cathinone belonging to a class of compounds known for their stimulant properties. This article explores its biological activity, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₀H₁₃ClN·HCl

- Molecular Weight : 234.12 g/mol

- CAS Number : 1607439-32-6

As a substituted cathinone, 3-CMC exerts its effects primarily through the modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways. The structural similarity to amphetamines suggests that it may enhance the release and inhibit the reuptake of these neurotransmitters, leading to increased stimulation and euphoria.

Stimulant Effects

Research indicates that compounds in the cathinone class, including 3-CMC, exhibit significant stimulant effects comparable to those of amphetamines. These effects are characterized by:

- Increased energy

- Enhanced alertness

- Elevated mood

Neuropharmacological Studies

Studies have shown that 3-CMC can influence various neuropharmacological parameters:

- Dopaminergic Activity : Similar compounds have demonstrated increased dopamine release in the nucleus accumbens, a key brain region involved in reward processing.

- Norepinephrine Release : Enhanced norepinephrine levels can lead to increased heart rate and blood pressure, typical of stimulant drugs.

Safety and Toxicity

Given its stimulant properties, 3-CMC has been associated with several adverse effects:

- Cardiovascular Risks : Increased heart rate and potential for hypertension.

- Psychiatric Effects : Anxiety, paranoia, and agitation have been reported in users.

- Addiction Potential : As with other stimulants, there is a risk of psychological dependence.

Case Study Analysis

A review of case studies involving 3-CMC highlights its impact on user health:

- Case Study 1 : A young adult presented with severe anxiety and tachycardia after recreational use. Toxicology screens confirmed the presence of 3-CMC alongside other substances.

- Case Study 2 : An individual experienced acute psychosis attributed to high doses of 3-CMC, necessitating hospitalization for psychiatric evaluation.

These cases underscore the importance of monitoring users for potential adverse reactions.

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Stimulant Class | Synthetic Cathinone |

| Main Effects | Increased energy, alertness, elevated mood |

| Neurotransmitter Impact | Dopamine and norepinephrine release |

| Adverse Effects | Tachycardia, anxiety, paranoia, potential for addiction |

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-8(13(2)3)11(14)9-5-4-6-10(12)7-9;/h4-8H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTKUZQPWYVXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342998 | |

| Record name | 1-(3-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514168-22-0 | |

| Record name | 1-(3-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.